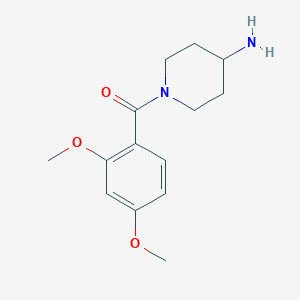

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethoxybenzoyl group and an amine group at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine typically involves the reaction of 2,4-dimethoxybenzoic acid with piperidin-4-amine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Análisis De Reacciones Químicas

Amide Bond Formation and Coupling Reactions

The piperidin-4-amine moiety facilitates nucleophilic substitution and coupling reactions. For example:

-

Coupling with carboxylic acids : Reactions with substituted benzoyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in the presence of HCTU, HOBt, and DIEA yield derivatives such as 28 and 102–106 with amide bond formation at the piperidine nitrogen .

-

Reverse amide synthesis : The 2-amino group on the benzophenone derivative undergoes coupling with activated acids (e.g., via thionyl chloride activation) to form reverse amides like 9 .

Table 1: Representative Amide Coupling Reactions

Oxidation and Deprotection Reactions

The benzhydrol intermediates (10 , 11 ) derived from the benzophenone group are oxidized to restore the ketone functionality:

-

Dess-Martin periodinane oxidation : Converts benzhydrols (22 , 23 ) to ketones (24 , 25 ) in >90% yield .

-

Boc deprotection : Trifluoroacetic acid (TFA) removes Boc groups from intermediates like 16 to generate free amines (e.g., 17 ) .

Azide Substitution and Click Chemistry

The 4′-bromo substituent in 28 undergoes nucleophilic substitution with sodium azide to form azide 29 , enabling further click chemistry applications .

Biological Interaction Studies

While not a direct chemical reaction, the compound’s interactions with biological targets are notable:

-

ATPase inhibition : Derivatives like 53 and 109 inhibit P-gp ATPase activity (IC₅₀ = 0.1–0.76 μM) .

-

DNA binding : Piperidine-4-carboxamide analogues exhibit DNA cleavage activity in gel electrophoresis assays .

Comparative Reactivity Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine has a wide range of applications across multiple disciplines:

Chemistry

- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of complex organic molecules and pharmaceuticals. Its structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

- Enzyme Inhibition Studies : It is employed in studies to investigate enzyme inhibition and receptor binding assays. The compound can modulate enzyme activities which are crucial in metabolic pathways.

Medicine

- Therapeutic Potential : Research has indicated potential therapeutic effects in treating neurological disorders and cancer. The compound's ability to interact with biological targets makes it a candidate for drug development.

Industry

- Material Development : It is also used in developing new materials and chemical processes, showcasing its versatility beyond traditional applications.

Case Study 1: Anticancer Activity

A notable study evaluated the anticancer properties of derivatives of this compound against human leukemia cells. Results demonstrated that certain derivatives exhibited significant antiproliferative activity, suggesting that structural modifications can enhance therapeutic efficacy against specific cancer types .

Case Study 2: Enzyme Kinetics

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could modulate enzyme activity. This finding indicates its potential role in drug metabolism and interactions with other pharmaceuticals, highlighting its importance in pharmacokinetics .

Mecanismo De Acción

The mechanism of action of 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine can be compared with other similar compounds, such as:

1-(2,4-Dimethoxybenzoyl)piperidine: Lacks the amine group at the 4-position, resulting in different chemical properties and reactivity.

1-(2,4-Dimethoxybenzoyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Actividad Biológica

1-(2,4-Dimethoxybenzoyl)piperidin-4-amine, also known as DMBP, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN2O3, with a molecular weight of approximately 300.78 g/mol. The compound features a piperidine ring substituted with a 2,4-dimethoxybenzoyl group, which contributes to its distinct biological properties.

Antiproliferative Activity

Research indicates that DMBP exhibits significant antiproliferative activity against various cancer cell lines. In studies involving human leukemic cell lines (K562 and CEM), certain derivatives of DMBP demonstrated IC50 values ranging from 1.6 to 8.0 μM, indicating potent growth inhibition . This suggests that DMBP could serve as a promising lead compound for developing new anticancer agents.

Antibacterial Properties

DMBP has also been evaluated for antibacterial activity. Preliminary studies suggest that it may exhibit selective inhibitory effects against both Gram-positive and Gram-negative bacteria, although detailed data on minimum inhibitory concentrations (MICs) are still needed to establish its efficacy in this regard .

Synthesis

The synthesis of this compound typically involves several synthetic steps that require careful control of reaction conditions to ensure high yields and purity. The process often includes the formation of the piperidine ring followed by the introduction of the 2,4-dimethoxybenzoyl group through acylation reactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of DMBP, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1-(3,4-Dimethoxybenzoyl)piperidin-4-amine | Similar piperidine structure | Different methoxy substitution pattern |

| 1-(2-Methoxybenzoyl)piperidin-4-amine | Contains only one methoxy group | Simpler structure with potentially different activity |

| N-benzylpiperidin-4-amine | Lacks the benzoyl carbonyl | Focused on different pharmacological profiles |

This table highlights how the specific methoxy substitutions in DMBP may contribute to its distinct biological activities compared to other compounds in its class.

Case Studies

A notable case study involved synthesizing various derivatives of DMBP and assessing their biological activities. Some derivatives were tested for their antileukemic properties and showed promising results, indicating that modifications to the core structure could enhance potency against specific cancer types . These findings underscore the importance of structural optimization in drug development.

Propiedades

IUPAC Name |

(4-aminopiperidin-1-yl)-(2,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-18-11-3-4-12(13(9-11)19-2)14(17)16-7-5-10(15)6-8-16/h3-4,9-10H,5-8,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPUXUVQXKATVAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.